

The Fundamental Structure of 9H-Xanthene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 9H-Xanthene

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Introduction

9H-xanthene, a heterocyclic organic compound, forms the foundational core for a diverse array of synthetic dyes and biologically active molecules. Its tricyclic framework, consisting of a central pyran ring fused to two benzene rings, imparts unique physicochemical properties that have been exploited in various scientific and technological applications. This technical guide provides a comprehensive overview of the fundamental structure of **9H-xanthene**, including its molecular geometry, spectroscopic signature, and the experimental protocols utilized for its characterization.

Core Molecular Structure

9H-xanthene possesses the chemical formula $C_{13}H_{10}O$. The molecule is characterized by a dibenzo[b,e]pyran core structure. This arrangement results in a non-planar, butterfly-like conformation. The central oxygen atom and the methylene bridge at the 9-position are key features that influence the molecule's overall shape and reactivity.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₀ O	--INVALID-LINK--
Molar Mass	182.22 g/mol	--INVALID-LINK--
Appearance	Yellow solid	Wikipedia
Melting Point	101-102 °C	Wikipedia
Boiling Point	310-312 °C	Wikipedia
Solubility	Soluble in common organic solvents	Wikipedia

Quantitative Structural Data

While a definitive crystal structure for the parent **9H-xanthene** is not readily available in open literature, analysis of closely related derivatives, such as methyl **9H-xanthene-9-carboxylate**, provides valuable insight into the core structure's geometry. The xanthene unit in this derivative is notably folded, with a significant dihedral angle between the two benzene rings.[1] Computational studies on xanthene derivatives have also shown good agreement with experimental crystallographic data, further validating the use of theoretical models to understand its structure.[2]

Table of Representative Bond Lengths and Angles for a Xanthene Derivative Core:

Parameter	Bond/Atoms	Value (Å or °)
Bond Length	C-O (ether)	~1.38
C-C (aromatic)	~1.39 - 1.41	
C-C (bridgehead)	~1.51	
C-H (aromatic)	~1.08	
C-H (methylene)	~1.09	
Bond Angle	C-O-C	~117
C-C-C (aromatic)	~120	
H-C-H (methylene)	~109.5	
Dihedral Angle	Benzene rings	~24.81

Note: These values are approximations based on the crystal structure of methyl **9H-xanthene-9-carboxylate** and may vary slightly in the parent **9H-xanthene** molecule.[\[1\]](#)

Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy of **9H-Xanthene**:

The ¹H NMR spectrum of **9H-xanthene** provides characteristic signals for its aromatic and methylene protons.

Experimental ¹H NMR Data (89.56 MHz, CDCl₃):[\[3\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.32 - 6.89	Multiplet	8H	Aromatic Protons (H1, H2, H3, H4, H5, H6, H7, H8)
4.03	Singlet	2H	Methylene Protons (H9)

Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **9H-xanthene** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrument: A standard NMR spectrometer (e.g., 400 MHz).
- Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
 - Relaxation Delay: 1-5 seconds.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- **Sample Introduction:** Introduce a small amount of **9H-xanthene** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate a mass spectrum. The molecular ion peak (M^+) for **9H-xanthene** is expected at m/z 182.

X-ray Crystallography

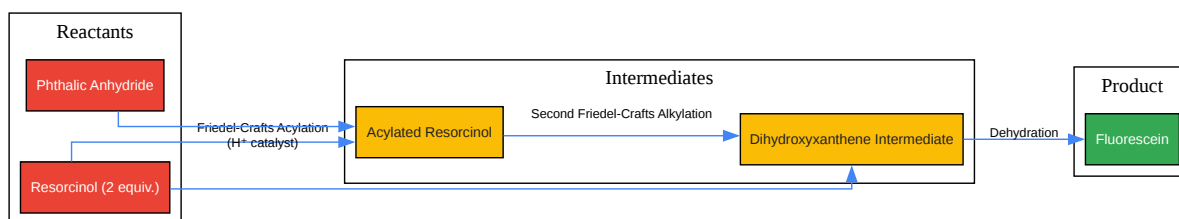
X-ray crystallography provides the most definitive three-dimensional structure of a crystalline solid.

General Protocol for X-ray Crystallography:

- **Crystallization:** Grow single crystals of **9H-xanthene** of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate organic solvent.
- **Data Collection:** Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data on a detector.
- **Structure Solution:** Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map.
- **Structure Refinement:** Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Synthesis of Xanthene Dyes: A Reaction Pathway

9H-xanthene serves as a crucial scaffold for the synthesis of a wide variety of fluorescent dyes, such as fluorescein and rhodamines. The synthesis of fluorescein from resorcinol and phthalic anhydride is a classic example of a reaction that proceeds through a xanthene-like intermediate.



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